Differential Utilization by HIV-1 Reverse Transcriptase Versus Host DNA Polymerase β Compared to MorC
In the morpholinonucleoside triphosphate class, MorU (uridine analog) and MorC (cytidine analog) exhibit divergent substrate efficiencies for HIV-1 RT versus host DNA polymerase β. The Km of MorU for HIV-1 RT is approximately one order of magnitude higher than that of MorC, while its Vmax is lower, making MorU a less effective substrate for HIV-1 RT than MorC [1]. Conversely, MorC is utilized by DNA polymerase β significantly worse than MorU, suggesting a more favorable therapeutic窗口 for MorU-like compounds (including the 5-methyl analog) in sparing host DNA repair synthesis [1]. This differential polymerase selectivity is a class-level inference for 2'-Morpholino-3'-deoxythymidine based on its structural homology to MorU (differing only by the 5-methyl group on the pyrimidine base) [1].
| Evidence Dimension | Substrate efficiency for HIV-1 RT vs DNA polymerase β |
|---|---|
| Target Compound Data | MorU: Km for HIV-1 RT ~10-fold higher than MorC; Vmax lower than MorC; better substrate for Pol β than MorC [1] |
| Comparator Or Baseline | MorC: Lower Km for HIV-1 RT; higher Vmax; poorer substrate for Pol β than MorU [1] |
| Quantified Difference | Km(MorU)/Km(MorC) ≈ 10 for HIV-1 RT (exact values in original table image); Vmax(MorU) < Vmax(MorC) [1] |
| Conditions | Primer elongation assay; 50 mM Tris-HCl pH 8.6, 50 mM NaCl, 5 mM MgCl₂; 0.05 µM primer-template; 0.1 µM HIV-1 RT or Pol β; 37°C [1] |
Why This Matters
This differential substrate profile suggests that 5-methyl morpholinonucleoside analogs may offer a more balanced selectivity between viral RT inhibition and host polymerase sparing compared to MorC, informing prioritization in antiviral discovery programs.
- [1] Lebedeva, N. A., Seredina, T. A., Silnikov, V. N., Abramova, T. V., Levina, A. S., Khodyreva, S. N., Rechkunova, N. I., & Lavrik, O. I. (2005). Analysis of interactions of DNA polymerase beta and reverse transcriptases of human immunodeficiency and mouse leukemia viruses with dNTP analogs containing a modified sugar residue. Biochemistry (Moscow), 70(1), 1–7. View Source
